2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-26-17-8-3-2-7-16(17)21-18(24)19(25)23-11-9-22(10-12-23)15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLFKOHXPQVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3-chlorophenylpiperazine with 2-(methylthio)benzoyl chloride under basic conditions to form the desired oxoacetamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoacetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Ammonia, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, given its piperazine core, which is common in many psychoactive drugs.
Pharmacology: It can be studied for its potential effects on various biological targets, including receptors and enzymes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and oxoacetamide groups may enhance binding affinity and specificity for these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Compounds with Halogenated Aromatic Substituents
Key Analogs :
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Differs in the quinoline-carbonyl backbone and 4-chlorophenyl substitution. The 4-chlorophenyl group may enhance π-π stacking interactions compared to the 3-chloro isomer in the target compound.
2-[{4-Amino-6-[4-(4-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-yl}methylthio]-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (23): Contains a 4-chlorophenyl-piperazine moiety linked to a sulfonamide-triazine scaffold. Lower yield (24%) compared to the 3-chlorophenyl analog (Compound 24, 51%) . Positional isomerism (3-Cl vs. 4-Cl) may alter receptor binding kinetics.
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide: Features a 4-chlorophenyl group and an ethylpiperazine side chain.
Table 1: Impact of Halogen Position on Piperazine Derivatives
Acetamide Derivatives with Heteroatom Substituents
Key Analogs :
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :
- Contains a 3-chlorophenyl-ureido group and thiazole ring.
- Reported yield: 89.1%; ESI-MS m/z: 514.2 [M+H]+ .
- The thiazole and ureido groups may confer distinct hydrogen-bonding interactions compared to the oxoacetamide in the target compound.
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e): Indole-glyoxylamide scaffold with a 4-chlorophenyl group. The indole core contrasts with the piperazine in the target compound but highlights the role of chlorophenyl groups in anticancer activity.
940860-27-5 (2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide) :
Pharmacological and Receptor Binding Insights
- 5-HT Receptor Affinity : Piperazine derivatives with 4-phenyl groups (e.g., compounds 5–7 in ) exhibit high 5-HT₂ₐ receptor antagonism (Ki = 15–46 nM). The 3-chlorophenyl substitution in the target compound may modulate similar serotonergic activity .
- Anticancer Potential: Compound 24 (3-chlorophenyl-piperazine-triazine) showed moderate antitumor activity, though specific data are lacking . The methylthio group in the target compound could enhance cytotoxicity via sulfur-mediated redox interactions.
Biological Activity
The compound 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{17}H_{20}ClN_{3}O_{2}S
- Molecular Weight : 357.88 g/mol
Antibacterial Activity
Research indicates that piperazine derivatives, including those with chlorophenyl substitutions, exhibit notable antibacterial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains. The synthesis and evaluation of related compounds have demonstrated that modifications in the piperazine ring can significantly enhance antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12.5 μg/mL |
| 2 | S. aureus | 6.25 μg/mL |
| 3 | P. aeruginosa | 25 μg/mL |
Table 1: Antibacterial activity of related piperazine derivatives.
Anticancer Activity
The anticancer potential of the compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have shown that compounds with similar structures induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic markers.
- Case Study : A study on 4-chlorophenyl piperazine derivatives revealed significant cytotoxic effects, with IC50 values indicating potent activity against MCF-7 cells (IC50 = 5.36 μg/mL) and HepG2 cells (IC50 = 10.10 μg/mL) .
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Apoptosis induction |
| HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
Table 2: Anticancer activity of piperazine derivatives.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated, particularly focusing on acetylcholinesterase (AChE) inhibition, which is relevant in neuropharmacology.
- Findings : Compounds structurally related to the target molecule have shown AChE inhibition with varying degrees of potency, suggesting potential applications in treating neurodegenerative diseases.
| Compound | AChE Inhibition (%) at 100 μM |
|---|---|
| A | 75 |
| B | 60 |
| C | 45 |
Table 3: AChE inhibition by related compounds.
The biological activity of This compound is thought to be mediated through multiple pathways:
- Apoptotic Pathways : Induction of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
- Cell Cycle Regulation : Arresting the cell cycle at specific phases to prevent proliferation.
- Enzyme Interaction : Binding to active sites of target enzymes, leading to their inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
